molecular formula C5H12ClN3 B6208314 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride CAS No. 2703775-10-2

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride

Cat. No. B6208314
CAS RN: 2703775-10-2
M. Wt: 149.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride, also known as EDDHMA, is an organic compound belonging to the class of diazirines. Diazirines are a group of compounds that are characterized by their nitrogen-containing ring structure and their ability to undergo photochemical reactions. EDDHMA is used in a variety of synthetic and biochemical applications, including synthesis of pharmaceuticals, synthesis of peptides, and protein labeling. It has been studied extensively for its unique properties and applications in the scientific community.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is not fully understood. It is believed that the nitrogen-containing ring structure of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is responsible for its ability to undergo photochemical reactions. The photochemical reactions of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride are believed to involve the formation of a diazirine-nitrogen bond, which in turn leads to the formation of a carbocation intermediate. This carbocation intermediate is then able to react with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride are not fully understood. However, it has been shown to have some effects on the human body. For example, it has been found to inhibit the activity of certain enzymes, such as the enzyme phospholipase A2. In addition, it has been shown to have some anti-inflammatory effects, as well as some antiviral effects.

Advantages and Limitations for Lab Experiments

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride has several advantages and limitations when used in lab experiments. One of the main advantages of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is its ability to undergo photochemical reactions. This makes it useful for a variety of biochemical and physiological experiments. In addition, 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is relatively stable and is not easily degraded by enzymes or other molecules. However, 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is also relatively expensive, making it a less attractive option for some experiments.

Future Directions

There are numerous potential future directions for 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride research. These include the development of new methods for synthesizing 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride, as well as the exploration of its potential applications in the medical and pharmaceutical fields. Additionally, further research could be conducted into its biochemical and physiological effects on the human body. Finally, further research could be conducted into its potential as a drug delivery system.

Synthesis Methods

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is synthesized through a process known as the Fischer-Speier reaction. This reaction involves the reaction of ethyl diazirine with an amine and a halide, such as hydrochloric acid. The reaction produces 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride as a by-product. The reaction is typically carried out in aqueous solution and can be conducted at room temperature.

Scientific Research Applications

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride has been used extensively in scientific research applications. It has been used in the synthesis of peptides and proteins, as well as in the labeling of proteins. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antivirals. In addition, it has been used in the study of enzyme kinetics and protein structure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride involves the reaction of 3-ethyl-3H-diazirine with ethylenediamine followed by hydrochloric acid treatment.", "Starting Materials": [ "3-ethyl-3H-diazirine", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Add 3-ethyl-3H-diazirine to a flask containing ethylenediamine and stir for several hours at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and add hydrochloric acid to precipitate the product.", "Filter the product and wash with cold water.", "Dry the product under vacuum to obtain 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride." ] }

CAS RN

2703775-10-2

Product Name

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride

Molecular Formula

C5H12ClN3

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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